molecular formula C10H8ClNO3 B14516487 6-Chloro-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one CAS No. 62492-49-3

6-Chloro-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one

Cat. No.: B14516487
CAS No.: 62492-49-3
M. Wt: 225.63 g/mol
InChI Key: UKDVMIQTQZADFU-UHFFFAOYSA-N
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Description

6-Chloro-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The compound’s structure consists of a benzene ring fused with an oxazine ring, which includes chlorine, methoxy, and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst such as acetic acid. This one-pot synthesis method is efficient and yields high purity products . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts is optimized to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

6-Chloro-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of interleukin-1, exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to similar compounds .

Properties

CAS No.

62492-49-3

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

6-chloro-7-methoxy-2-methyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C10H8ClNO3/c1-5-12-8-4-9(14-2)7(11)3-6(8)10(13)15-5/h3-4H,1-2H3

InChI Key

UKDVMIQTQZADFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)O1)Cl)OC

Origin of Product

United States

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